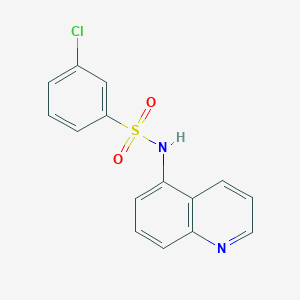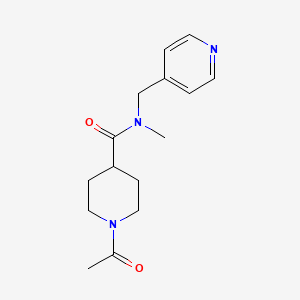
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide, also known as CPP or CPP-115, is a novel compound that has been extensively studied for its potential use in treating various neurological disorders. CPP-115 is a potent inhibitor of the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission.
Mecanismo De Acción
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA transaminase, N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have anticonvulsant, anxiolytic, and anti-addictive effects. In addition, N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in lab experiments is its potent and selective inhibition of GABA transaminase. This allows for the specific modulation of GABAergic neurotransmission, which can be useful in studying the role of GABA in various neurological disorders. However, one limitation of using N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in lab experiments is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Direcciones Futuras
There are several future directions for the study of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115. One area of research is the potential use of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the potential use of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 in combination with other drugs, such as anticonvulsants and antidepressants, to enhance their therapeutic effects. In addition, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115, as well as its potential side effects and toxicity.
Métodos De Síntesis
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 can be synthesized using a variety of methods, including the reaction of 4-cyclopropyl-1-piperidinecarboxylic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. Other methods involve the use of different reagents and catalysts, such as palladium on carbon and hydrogen gas.
Aplicaciones Científicas De Investigación
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been studied extensively for its potential use in treating various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to be effective in reducing seizures in animal models of epilepsy, and has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide-115 has been shown to have anxiolytic effects in animal models of anxiety.
Propiedades
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(11-1-4-14-15(9-11)21-10-20-14)17-12-5-7-18(8-6-12)13-2-3-13/h1,4,9,12-13H,2-3,5-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUIYSKEEZMYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)
![N-[(1-acetylpiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6639014.png)


![N-[3-(2H-tetrazol-5-yl)phenyl]-3H-benzimidazole-5-carboxamide](/img/structure/B6639027.png)


![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)


